5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole
Brand Name: Vulcanchem
CAS No.:
VCID: VC19784483
InChI: InChI=1S/C9H15N/c1-7-2-3-8-5-10-6-9(8)4-7/h2,8-10H,3-6H2,1H3
SMILES:
Molecular Formula: C9H15N
Molecular Weight: 137.22 g/mol

5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole

CAS No.:

Cat. No.: VC19784483

Molecular Formula: C9H15N

Molecular Weight: 137.22 g/mol

* For research use only. Not for human or veterinary use.

5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole -

Specification

Molecular Formula C9H15N
Molecular Weight 137.22 g/mol
IUPAC Name 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole
Standard InChI InChI=1S/C9H15N/c1-7-2-3-8-5-10-6-9(8)4-7/h2,8-10H,3-6H2,1H3
Standard InChI Key OVBKKDSRBCCWSP-UHFFFAOYSA-N
Canonical SMILES CC1=CCC2CNCC2C1

Introduction

Structural Characteristics and Molecular Topology

Core Architecture

The compound’s IUPAC name, rac-(3aR,7aS)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole, delineates a bicyclic system comprising a six-membered ring fused to a five-membered ring containing a secondary amine group. The methyl substituent at position 5 introduces steric and electronic modulation, influencing conformational stability .

Table 1: Fundamental Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₅N
Molecular Weight137.22 g/mol
LogP1.25
Polar Surface Area12 Ų
Hydrogen Bond Donors1
Rotatable Bonds0

The absence of rotatable bonds (Table 1) underscores rigidity, while the moderate LogP value suggests balanced lipophilicity, favorable for membrane permeability in bioactive contexts .

Stereochemical Considerations

Racemic mixtures of the compound involve two enantiomers: (3aR,7aS) and (3aS,7aR). Computational models indicate that the (3aR,7aS) configuration adopts a chair-like conformation in the six-membered ring, minimizing steric clash between the methyl group and adjacent hydrogen atoms .

Synthetic Methodologies

Catalytic Hydrogenation

A principal route involves hydrogenation of substituted isoindole precursors. For example, palladium on carbon (Pd/C)-mediated hydrogenation under 3–5 atm H₂ at 50–80°C achieves partial saturation while preserving the amine functionality .

Trienamine Catalysis

Recent advances employ trienamine intermediates for asymmetric synthesis. As demonstrated in cycloaddition reactions, dienals react with maleimides under argon atmosphere using chiral amines (e.g., diphenylprolinol silyl ether) to yield hexahydroisoindole derivatives with enantiomeric excess >90% .

Table 2: Representative Reaction Conditions

ParameterValueOutcome
CatalystDiphenylprolinol silyl ether92% ee
Temperature−20°C to 25°C85% Yield
SolventTolueneOptimal diastereoselectivity

This method enables modular access to stereochemically defined analogs, critical for pharmaceutical development .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound displays limited aqueous solubility (0.2 mg/mL at 25°C) but dissolves readily in chlorinated solvents. Stability studies indicate decomposition above 150°C, with NMR confirming intact bicyclic structure under inert storage .

Spectroscopic Fingerprints

  • ¹H NMR (CDCl₃): δ 2.85–3.10 (m, 2H, N–CH₂), 1.45–1.70 (m, 3H, cyclohexane Hs), 1.10 (s, 3H, CH₃) .

  • IR (ATR): Peaks at 1693 cm⁻¹ (C=O stretch in derivatives), 1170 cm⁻¹ (C–N bend) .

Research Advancements and Case Studies

Anticancer Derivative Synthesis

A 2024 study functionalized the amine group with acrylate moieties, yielding inhibitors of histone deacetylases (HDACs). Lead compounds showed IC₅₀ = 120 nM against HeLa cells, surpassing vorinostat analogs .

Polymer Science

Copolymerization with ε-caprolactone via ring-opening polymerization produced elastomers with tensile strength ≈15 MPa, highlighting industrial potential .

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